1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole
CAS No.: 110963-63-8
Cat. No.: VC21345198
Molecular Formula: C16H23N3O
Molecular Weight: 273.37 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole - 110963-63-8](/images/no_structure.jpg)
Specification
CAS No. | 110963-63-8 |
---|---|
Molecular Formula | C16H23N3O |
Molecular Weight | 273.37 g/mol |
IUPAC Name | 1-(2-ethoxyethyl)-2-piperidin-4-ylbenzimidazole |
Standard InChI | InChI=1S/C16H23N3O/c1-2-20-12-11-19-15-6-4-3-5-14(15)18-16(19)13-7-9-17-10-8-13/h3-6,13,17H,2,7-12H2,1H3 |
Standard InChI Key | YBJXRWANRTYCJE-UHFFFAOYSA-N |
SMILES | CCOCCN1C2=CC=CC=C2N=C1C3CCNCC3 |
Canonical SMILES | CCOCCN1C2=CC=CC=C2N=C1C3CCNCC3 |
Introduction
Chemical Identity and Physical Properties
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole consists of a benzimidazole core with two key functional groups: an ethoxyethyl substituent at the 1-position and a piperidinyl group at the 2-position. The compound is often used in research applications and as a synthetic intermediate for more complex molecules. The hydrochloride salt form of this compound has been documented with specific identifying information and physical properties .
Structural Identification
The compound features three nitrogen atoms within its structure: two within the benzimidazole ring system and one in the piperidine ring. This nitrogen-rich structure contributes to its potential biological activities and chemical reactivity. The compound is characterized by the following identifiers:
Physical Characteristics
The physical properties of the compound depend on its form (free base or salt). The hydrochloride salt is typically a crystalline solid with improved stability and solubility characteristics compared to the free base. Limited information is available regarding specific physical properties such as melting point, boiling point, and density based on the provided search results .
Structural Derivatives and Related Compounds
The compound serves as a structural component in more complex molecules, as evidenced by patents describing its incorporation into larger pharmaceutical entities. One such derivative is 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid, which has been investigated for its potential pharmaceutical applications .
Advanced Derivatives
The patent information indicates the importance of the benzimidazole scaffold with the specific substitution pattern in creating compounds with biological relevance. The development of polymorphic forms of derivatives containing this structure suggests pharmaceutical interest in compounds incorporating this moiety .
Biological Activity and Research Significance
While specific information on the biological activity of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole itself is limited in the provided sources, inferences can be made based on structurally related compounds and its incorporation into biologically active derivatives.
Research Applications
The compound is primarily utilized in industrial and scientific research applications . Its value as a synthetic intermediate is evidenced by its incorporation into more complex structures being investigated for pharmaceutical purposes. The development of various polymorphic forms of compounds containing this structure suggests pharmaceutical interest and potential bioactivity .
Solid-State Properties of Related Compounds
Patent information reveals significant research into solid-state properties of compounds containing the 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole structure. This includes investigations into amorphous and crystalline forms, which are critical for pharmaceutical development .
Polymorphic Forms
Compounds incorporating this structure have been developed in various solid-state forms, including:
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Pure amorphous forms
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Crystalline forms (designated as form-2 and form-M)
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Amorphous solid dispersions with pharmaceutical excipients
These different forms exhibit distinct properties characterized by powder X-ray diffraction (PXRD) patterns and other analytical techniques .
Preparation Methods for Various Solid-State Forms
Patent literature describes several methods for preparing different solid-state forms of compounds containing the 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole structure, including:
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Dissolution in appropriate solvents (alcohols, chlorinated solvents, polar aprotic solvents)
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Removal of solvent by various techniques (evaporation, vacuum drying, spray drying)
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Seeding with crystalline material to induce specific polymorphic forms
Future Research Directions
The incorporation of 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole into pharmaceutically relevant compounds suggests several potential avenues for future research:
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Structure-activity relationship studies to determine the contribution of specific functional groups to biological activity
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Development of additional derivatives with enhanced pharmacological properties
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Investigation of alternative synthetic routes to improve yield and purity
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Further exploration of solid-state properties to enhance pharmaceutical formulation
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